molecular formula C₈₀H₁₃₈N₂₆O₂₄S₂ B1574805 PrP 106-126

PrP 106-126

カタログ番号 B1574805
分子量: 1912.30
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PrP (106-126) is a peptide corresponding to the prion protein (PrP) amyloidogenic region, and its biochemical properties resemble the infectious form of prion protein.

科学的研究の応用

1. Amyloid Fibrils Formation

PrP 106-126 peptides exhibit features similar to the full-length prion protein, including the formation of fibrillar aggregates. Solid-state nuclear magnetic resonance studies reveal that PrP 106-126 forms in-register parallel beta sheets, a key feature in its sequence-dependent behavior and biological properties (Walsh, Simonetti, & Sharpe, 2009).

2. Induction of Nitric-oxide Synthase in Microglia

PrP 106-126 has been shown to induce the expression of inducible nitric-oxide synthase (NOS-II) in human microglial cells, implicating the peptide in neuroinflammation processes (Fabrizi et al., 2001).

3. Interaction with Membranes

PrP 106-126's interaction with model membranes has been studied, showing a low affinity for lipid membranes under physiological conditions, providing insights into the prion protein's role in neuronal cells (Henriques et al., 2008).

4. Phospholipid-Induced Fibrillation

Studies on PrP 106-126 fibrillation at the air/water interface have demonstrated the peptide's interactions with phospholipid monolayers, which induce the formation of highly ordered fibrils. This finding is significant for understanding lipid interactions of amyloidogenic peptides (Dorosz et al., 2009).

5. Molecular Characteristics

The molecular characteristics of PrP 106-126, including its aggregation behavior and protease resistance, have been studied, contributing to understanding the neurotoxic activity and amyloid fibril formation relevant to prion-related encephalopathies (Selvaggini et al., 1993).

6. Role in Fibrillogenesis and Neurotoxicity

Research has shown that conserved glycine residues in PrP 106-126 play a significant role in its aggregation into amyloid fibrils and its neurotoxicity, indicating a link between structural state and neurotoxic effects (Florio et al., 2003).

7. Toxicity to Cerebral Endothelial Cells

PrP 106-126 is known to cause dose-dependent toxicity in mouse cerebral endothelial cells expressing PrPC, providing insights into the direct damage mechanisms during spongiform encephalopathies (Deli et al., 2000).

8. Apoptosis Induction in Neuronal Cells

PrP 106-126 induces apoptosis in human neuronal SH-SY5Y cells via mitochondrial disruption, highlighting its role in the activation of caspases and calpains, which are crucial in apoptosis pathways (O'Donovan et al., 2001).

9. Copper and Zinc Binding

The binding of copper and zinc ions modulates PrP 106-126 aggregation and neurotoxic properties, suggesting a critical role for metal ions in prion peptide toxicity and aggregation (Jobling et al., 2001).

10. Leukocyte Activation Effects

PrP 106-126 has been found to activate circulating leukocytes, influencing membrane microviscosity and intracellular calcium concentration, which are important in understanding immune responses in prion-related diseases (Diomede et al., 1996).

特性

製品名

PrP 106-126

分子式

C₈₀H₁₃₈N₂₆O₂₄S₂

分子量

1912.30

配列

One Letter Code: KTNMKHMAGAAAAGAVVGGLG

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。